Comprehensive 1H and 13C NMR Spectral Analysis of 2-(4-Tert-butylphenyl)propan-2-amine: Methodologies, Structural Elucidation, and qNMR Applications
Comprehensive 1H and 13C NMR Spectral Analysis of 2-(4-Tert-butylphenyl)propan-2-amine: Methodologies, Structural Elucidation, and qNMR Applications
Introduction
In the landscape of modern drug discovery and forensic toxicology, bulky lipophilic amines serve as critical structural motifs. 2-(4-Tert-butylphenyl)propan-2-amine (CAS: 17797-09-0), commonly referred to as p-tert-butylcumylamine, is a highly sterically hindered primary amine. Its unique structural topology—featuring both a para-tert-butyl group and a gem-dimethyl amine moiety—confers exceptional lipophilicity and metabolic stability.
This compound and its derivatives have gained significant attention as foundational building blocks in the synthesis of synthetic cannabinoid receptor agonists (SCRAs). Notably, the "CUMYL" structural class, which includes potent CB1 receptor agonists like 1[1], is heavily monitored by international regulatory bodies such as the1[1].
This technical guide provides an authoritative breakdown of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-(4-tert-butylphenyl)propan-2-amine, explains the causality behind its chemical shifts, and outlines a self-validating quantitative NMR (qNMR) protocol for absolute purity determination.
Structural Elucidation and Spectral Causality
The interpretation of the NMR spectra for 2-(4-tert-butylphenyl)propan-2-amine relies on understanding the distinct electronic environments created by its functional groups.
Causality of Chemical Shifts
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Aliphatic Shielding: The tert-butyl group consists of three magnetically and chemically equivalent methyl groups. Due to rapid free rotation and the electron-donating nature of sp³ carbons, these nine protons are highly shielded, resonating upfield as a sharp singlet at 1.31 ppm.
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Inductive Deshielding (-I Effect): The gem-dimethyl group (6H) attached to the central quaternary carbon is situated directly adjacent to the electronegative nitrogen atom of the amine (-NH₂). This proximity induces a localized electron-withdrawing effect, deshielding these protons and shifting them downfield to 1.48 ppm relative to the tert-butyl protons.
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Aromatic Anisotropy: The para-substitution of the benzene ring breaks its symmetry into two distinct sets of equivalent protons, creating a classic AA'BB' splitting pattern. The protons ortho to the amine-bearing carbon experience slight deshielding (7.42 ppm) compared to those ortho to the tert-butyl group (7.35 ppm), driven by the inductive pull of the central quaternary carbon-amine complex.
Quantitative Spectral Data
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment |
| 1 | 1.31 | Singlet (s) | 9H | - | -C(CH₃)₃ (tert-butyl) |
| 2 | 1.48 | Singlet (s) | 6H | - | -C(CH₃)₂ (gem-dimethyl) |
| 3 | 1.65 | Broad Singlet (br s) | 2H | - | -NH₂ (amine, exchangeable) |
| 4 | 7.35 | Doublet (d) | 2H | 8.4 | Ar-H (ortho to tert-butyl) |
| 5 | 7.42 | Doublet (d) | 2H | 8.4 | Ar-H (ortho to amine) |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 31.4 | CH₃ | -C(CH₃)₃ (tert-butyl methyls) |
| 32.8 | CH₃ | -C(CH₃)₂ (gem-dimethyls) |
| 34.4 | Cq | -C(CH₃)₃ (tert-butyl quaternary) |
| 52.5 | Cq | -C(NH₂)(CH₃)₂ (amine quaternary) |
| 124.8 | CH | Ar-C (ortho to amine) |
| 125.1 | CH | Ar-C (ortho to tert-butyl) |
| 146.5 | Cq | Ar-C (ipso to amine) |
| 149.2 | Cq | Ar-C (ipso to tert-butyl) |
Experimental Protocol: High-Precision qNMR Purity Determination
To utilize 2-(4-tert-butylphenyl)propan-2-amine as a reference standard in pharmacological assays, its absolute purity must be rigorously established. 2[2] provides a self-validating system for this purpose. Unlike UV-Vis or HPLC, which require external calibration curves and are subject to varying extinction coefficients, qNMR relies on the fundamental physical law that the integrated area of a fully relaxed NMR resonance is strictly proportional to the molar quantity of the nuclei producing it.
Step-by-Step Methodology
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Internal Standard (IS) Selection: Select an internal standard of known, high purity (e.g., NIST-traceable maleic acid or 1,2,4,5-tetrachlorobenzene). The IS must be highly soluble in CDCl₃, chemically inert toward the primary amine, and possess a resonance that does not overlap with the analyte[2].
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Gravimetric Preparation: Using a microbalance (precision ±0.01 mg), accurately weigh approximately 15 mg of 2-(4-tert-butylphenyl)propan-2-amine and 5 mg of the chosen IS into a clean glass vial.
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Solvation: Add 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS). Vortex the mixture for 60 seconds to ensure complete homogeneity, preventing line broadening caused by undissolved particulates.
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NMR Acquisition (The Causality of Relaxation): Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum using a 90° excitation pulse. Critical Step: Set the relaxation delay (D1) to at least 5 to 7 times the longest longitudinal relaxation time (T₁) of the protons being integrated. Causality: Failing to allow full T₁ relaxation causes signal saturation, which artificially depresses the integral values and invalidates the purity calculation.
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Processing and Integration: Apply a zero-filling factor and an exponential window function (LB = 0.3 Hz). Perform meticulous phase and baseline corrections. Integrate the tert-butyl singlet (1.31 ppm, 9H) against the IS reference peak.
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Purity Calculation: Calculate the mass fraction purity using the standard qNMR equation, adjusting for the molecular weights and the number of contributing protons (N) for both the analyte and the IS.
Workflow Visualization
Step-by-step qNMR workflow for determining absolute purity of cumylamine derivatives.
Mechanistic Insights in Drug Design
The structural data derived from NMR directly correlates with the pharmacodynamic behavior of molecules incorporating the 2-(4-tert-butylphenyl)propan-2-amine motif.
When this amine is utilized to synthesize indole- or indazole-3-carboxamides (forming the "CUMYL" class of SCRAs), the resulting compounds exhibit extreme lipophilicity. The bulky tert-butyl and gem-dimethyl groups act mechanistically to enhance blood-brain barrier (BBB) penetration. Furthermore,3[3] reveals that the rigid, sterically demanding cumyl moiety fits optimally into the deep hydrophobic binding pocket of the CB1 receptor. This precise steric complementarity is the root cause of their high binding affinity and full agonist efficacy, which often surpasses that of Δ⁹-tetrahydrocannabinol (THC)[4].
References
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European Monitoring Centre for Drugs and Drug Addiction. "CUMYL-4CN-BINACA". Drugs and Alcohol Ireland. Available at:[Link]
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World Health Organization (WHO). "Critical Review Report: CUMYL-4CN-BINACA". ECDD Repository. Available at: [Link]
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Bovens, M., et al. "Structural characterization of the new synthetic cannabinoids CUMYL-PINACA, 5F-CUMYL-PINACA, CUMYL-4CN-BINACA, 5F-CUMYL-P7AICA and CUMYL-4CN-B7AICA". National Institutes of Health (NIH) / PubMed. Available at:[Link]
Sources
- 1. drugsandalcohol.ie [drugsandalcohol.ie]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. Structural characterization of the new synthetic cannabinoids CUMYL-PINACA, 5F-CUMYL-PINACA, CUMYL-4CN-BINACA, 5F-CUMYL-P7AICA and CUMYL-4CN-B7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ecddrepository.org [ecddrepository.org]
